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Compound of Interest

Compound Name: Homatropine Methylbromide

Cat. No.: B1673338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the quaternary ammonium

structure of Homatropine Methylbromide, a peripherally acting muscarinic acetylcholine

receptor antagonist. The document details its chemical properties, synthesis, spectroscopic

characterization, and the functional implications of its permanently charged nitrogen center on

its biological activity.

Introduction
Homatropine Methylbromide, a synthetic derivative of the tropane alkaloid homatropine, is

distinguished by its quaternary ammonium group.[1] This structural feature, where the nitrogen

atom is bonded to four carbon atoms, imparts a permanent positive charge, rendering the

molecule highly polar.[1][2] This polarity is a key determinant of its pharmacokinetic profile,

notably its poor ability to cross the blood-brain barrier, which minimizes central nervous system

side effects compared to its tertiary amine precursor, atropine.[1] Clinically, it is utilized for its

antispasmodic and antisecretory effects in the gastrointestinal tract.[1][3] This guide will explore

the core chemical and biological aspects of this quaternary ammonium compound.
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The chemical structure of Homatropine Methylbromide consists of a tropane skeleton, an

ester of mandelic acid, and the defining N,N-dimethyl-8-azoniabicyclo[3.2.1]octane moiety with

a bromide counter-ion.[3][4][5]

IUPAC Name: (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate

bromide[5]

Structural Data
Precise bond lengths and angles for the quaternary ammonium group are best determined by

X-ray crystallography. While a specific crystal structure for Homatropine Methylbromide was

not found in the reviewed literature, analysis of related quaternary ammonium salts provides

expected values for bond geometry. The N-C bond lengths are typically in the range of 1.47-

1.55 Å, and the C-N-C bond angles are expected to be close to the tetrahedral angle of 109.5°.

Table 1: General Physicochemical Properties

Property Value Reference

Molecular Formula C₁₇H₂₄BrNO₃ [1][5]

Molecular Weight 370.28 g/mol [1]

Appearance

White or almost white

crystalline powder or colorless

crystals

[1]

Melting Point 191-192 °C

Solubility
Readily soluble in water and

alcohol; insoluble in ether
[1]

Synthesis of Homatropine Methylbromide
The synthesis of Homatropine Methylbromide is achieved through the quaternization of the

tertiary amine, homatropine. This reaction, a form of N-alkylation, involves the reaction of

homatropine with methyl bromide.
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The following protocol is a generalized procedure based on common laboratory practices for N-

methylation of tertiary amines.

Dissolution: Dissolve 100 g (0.363 moles) of homatropine in a suitable solvent such as

acetone or acetonitrile to form a clear solution.

Addition of Methylating Agent: To the solution, add a solution of methyl bromide (e.g., 125 g

in 300 ml of acetone) dropwise at a controlled temperature, typically between 30-35 °C.

Reaction: Stir the mixture overnight. As the reaction proceeds, the quaternary ammonium

salt, being less soluble in the organic solvent, will precipitate out of the solution.

Isolation: Collect the precipitated product by filtration.

Washing: Wash the filtered product with cold acetone to remove any unreacted starting

materials and impurities.

Drying: Dry the purified Homatropine Methylbromide under vacuum at 55-60 °C.

Purification (Optional): For higher purity, the product can be recrystallized. Dissolve the crude

product in a minimal amount of a suitable solvent like methanol at room temperature, filter

through a clarifying agent if necessary, and then re-precipitate by adding a less polar solvent

like acetone.
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Caption: Workflow for the synthesis and purification of Homatropine Methylbromide.
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The structure of Homatropine Methylbromide can be confirmed using various spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The

presence of the two methyl groups on the quaternary nitrogen results in a characteristic signal

in the ¹H NMR spectrum.

Table 2: ¹H NMR Spectral Data (Predicted/Reported)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Phenyl-H 7.2 - 7.5 m -

CH-OH ~5.1 s -

Tropane ring protons 1.5 - 3.5 m -

N⁺-(CH₃)₂ ~3.1 - 3.4 s -

OH Variable br s -

Note: Detailed, experimentally assigned ¹H and ¹³C NMR data with coupling constants for

Homatropine Methylbromide are not readily available in the public domain. The data

presented is based on typical chemical shifts for similar structures.[4][6]

Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh approximately 5-10 mg of Homatropine
Methylbromide and dissolve it in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O,

or Methanol-d₄) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to an

internal standard (e.g., TMS or the residual solvent peak).

Biological Activity and Mechanism of Action
Homatropine Methylbromide functions as a competitive antagonist at muscarinic

acetylcholine receptors (mAChRs).[3][6] Its quaternary ammonium structure prevents it from

readily crossing the blood-brain barrier, thus confining its action primarily to the peripheral

nervous system.[1]

Muscarinic Receptor Antagonism
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled

receptors (GPCRs). Homatropine Methylbromide acts as a non-selective antagonist at these

receptors.[6]

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism by

Homatropine Methylbromide blocks the acetylcholine-induced activation of phospholipase

C (PLC), thereby preventing the formation of inositol trisphosphate (IP₃) and diacylglycerol

(DAG). This ultimately inhibits the increase in intracellular calcium and the activation of

protein kinase C (PKC).
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M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism at these sites

prevents the acetylcholine-induced inhibition of adenylyl cyclase, thus interfering with the

decrease in cyclic AMP (cAMP) levels.

Table 3: Muscarinic Receptor Binding Affinity of Homatropine Methylbromide

Receptor Subtype Binding Affinity (IC₅₀/pA₂) Reference

Endothelial mAChRs (WKY-E) IC₅₀: 162.5 nM [5][7][8]

Smooth Muscle mAChRs

(SHR-E)
IC₅₀: 170.3 nM [5][7][8]

Stomach mAChRs pA₂: 7.13 [9][10]

Atria (force) mAChRs pA₂: 7.21 [9][10]

Atria (rate) mAChRs pA₂: 7.07 [9][10]

Note: A comprehensive set of inhibition constants (Ki) for all five human muscarinic receptor

subtypes was not available in the searched literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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